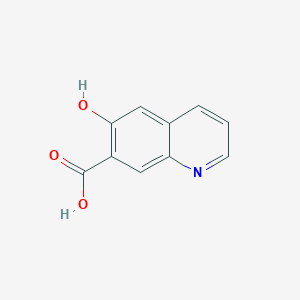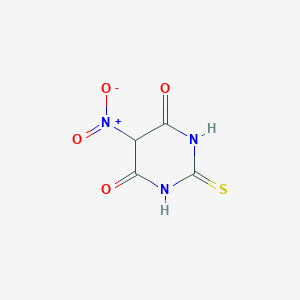
2-(2-Aminonaphthalen-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminonaphthalen-1-yl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with ammonia or an amine under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in diethyl ether at room temperature. The reaction proceeds as follows: [ \text{2-(Naphthalen-1-yl)acetonitrile} + \text{LiAlH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(2-Aminonaphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
2-(2-Aminonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Aminonaphthalen-1-yl)acetonitrile involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-2-(naphthalen-2-yl)acetonitrile: Similar structure but with the amino group at a different position on the naphthalene ring.
Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile moiety.
Uniqueness
2-(2-Aminonaphthalen-1-yl)acetonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6H,7,14H2 |
InChI 键 |
CJMGDQUVHODPKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

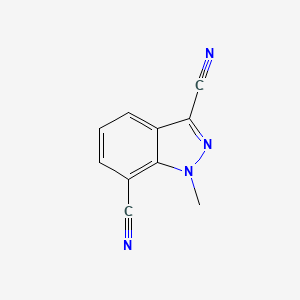
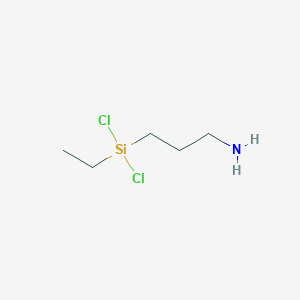


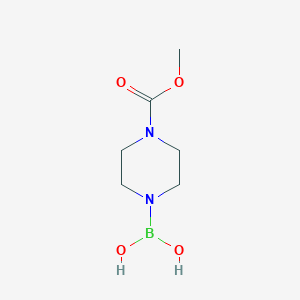
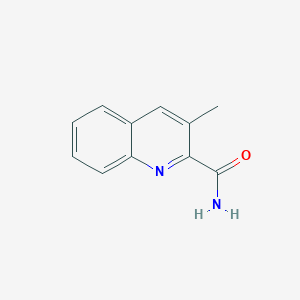
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
